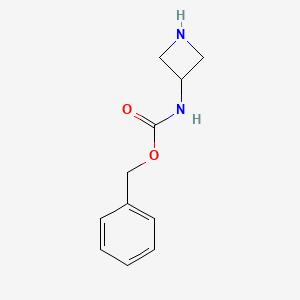

Benzyl azetidin-3-ylcarbamate

Description

The exact mass of the compound Benzyl azetidin-3-ylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyl azetidin-3-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl azetidin-3-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(azetidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(13-10-6-12-7-10)15-8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOOBFRZDNDUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590273 | |

| Record name | Benzyl azetidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-04-2 | |

| Record name | Benzyl azetidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminoazetidine, 3-CBZ protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Benzyl Azetidin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of benzyl azetidin-3-ylcarbamate, a key building block in medicinal chemistry. This document details a robust synthetic protocol, presents key analytical data in a structured format, and visualizes the experimental workflow for clarity.

Introduction

Benzyl azetidin-3-ylcarbamate, also known as 3-(Cbz-amino)azetidine, is a valuable synthetic intermediate. The azetidine ring is a privileged scaffold in drug discovery, and the carbobenzyloxy (Cbz) protecting group offers stability under various conditions and facile removal, making this compound a versatile precursor for the synthesis of complex molecules with potential therapeutic applications. This guide outlines a reliable method for its preparation and details the expected analytical characterization.

Synthesis of Benzyl Azetidin-3-ylcarbamate

The synthesis of benzyl azetidin-3-ylcarbamate is achieved through the N-protection of 3-aminoazetidine with benzyl chloroformate under basic conditions. This method, a variation of the Schotten-Baumann reaction, is known for its high efficiency and yield.[1][2]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 914348-04-2 |

| Appearance | White to off-white solid (predicted) |

| Purity (Typical) | >97% |

Experimental Protocol: N-Cbz Protection of 3-Aminoazetidine

This protocol is adapted from established procedures for the N-Cbz protection of amines.[1][2]

Materials:

-

3-Aminoazetidine (or its hydrochloride salt)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 3-aminoazetidine (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).

-

Addition of Protecting Agent: Cool the mixture to 0 °C in an ice bath. Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure benzyl azetidin-3-ylcarbamate. A typical yield for this reaction is approximately 90%.[2]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized benzyl azetidin-3-ylcarbamate. The following tables summarize the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.28 | m | 5H | Ar-H |

| 5.10 | s | 2H | -O-CH₂ -Ph |

| 5.05 (br s) | s | 1H | NH -Cbz |

| 4.45 - 4.35 | m | 1H | Azetidine-CH |

| 4.10 - 4.00 | m | 2H | Azetidine-CH₂ |

| 3.75 - 3.65 | m | 2H | Azetidine-CH₂ |

Note: The ¹H NMR data is based on the spectrum available from ChemicalBook for 3-(Cbz-Amino)-azetidine.

¹³C NMR (100 MHz, CDCl₃) - Representative Data:

| Chemical Shift (δ) ppm | Assignment |

| 156.0 | C =O (Carbamate) |

| 136.5 | Ar-C (Quaternary) |

| 128.5 | Ar-C H |

| 128.1 | Ar-C H |

| 128.0 | Ar-C H |

| 66.8 | -O-C H₂-Ph |

| 50.0 (approx.) | Azetidine-C H₂ |

| 45.0 (approx.) | Azetidine-C H |

Mass Spectrometry

| Technique | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |

| ESI-MS | 207.1128 | Consistent with calculated value |

Note: The calculated [M+H]⁺ is based on the molecular formula C₁₁H₁₄N₂O₂. The observed value in Electrospray Ionization Mass Spectrometry (ESI-MS) should closely match this.

Visualized Workflows

Synthesis Workflow

Caption: Synthetic workflow for benzyl azetidin-3-ylcarbamate.

Characterization Workflow

Caption: Analytical workflow for product characterization.

References

Physicochemical Properties of Benzyl Azetidin-3-ylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl azetidin-3-ylcarbamate is a heterocyclic compound featuring an azetidine ring, a carbamate linker, and a benzyl group. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry. Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that can favorably influence the physicochemical properties of a molecule, such as solubility and metabolic stability, and enhance binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of Benzyl azetidin-3-ylcarbamate, detailed experimental protocols for their determination, and explores its potential applications in drug discovery workflows.

Core Physicochemical Properties

Table 1: Physicochemical Data of Benzyl azetidin-3-ylcarbamate Hydrochloride

| Property | Value | Source/Method |

| Chemical Formula | C₁₁H₁₅ClN₂O₂ | [] |

| Molecular Weight | 242.70 g/mol | [] |

| Physical Form | Solid | [3] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP (calculated) | 1.6486 | [4] |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 3 | [4] |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of organic compounds like Benzyl azetidin-3-ylcarbamate.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry Benzyl azetidin-3-ylcarbamate is packed into a thin-walled capillary tube to a height of 1-2 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point.[6]

-

Purity Assessment: A broad melting range often indicates the presence of impurities. A mixed melting point determination, where the sample is mixed with a known standard, can be used to confirm identity. If the melting point of the mixture is depressed and the range is broadened, the two compounds are not identical.[7]

Solubility Determination

Solubility is a crucial property that influences a drug's absorption, distribution, and overall bioavailability.[8]

Protocol: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of solid Benzyl azetidin-3-ylcarbamate is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline (PBS), or an organic solvent) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[9]

-

Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of Benzyl azetidin-3-ylcarbamate in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[9] A standard calibration curve is used for accurate quantification.

-

Data Reporting: The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL or µM.[9]

Role in Drug Discovery and Development

Azetidine-containing molecules are of significant interest in modern drug discovery.[10] The rigid azetidine ring can serve as a valuable scaffold to orient substituents in a defined three-dimensional space, potentially leading to improved target engagement. Furthermore, the introduction of the azetidine moiety can modulate key drug-like properties.[11][12]

Experimental Workflow in Drug Discovery

The development of a novel therapeutic agent based on the Benzyl azetidin-3-ylcarbamate scaffold would typically follow a structured workflow.

References

- 1. Use of Flow Technologies and Photochemical Methods for the Preparation and Synthetic Manipulation of Functionalized Azetines [ricerca.uniba.it]

- 3. Benzyl azetidin-3-ylcarbamate hydrochloride | 1203099-07-3 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. lifechemicals.com [lifechemicals.com]

- 9. sciforum.net [sciforum.net]

- 10. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure and molecular weight of Benzyl azetidin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl azetidin-3-ylcarbamate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry. Its rigid four-membered azetidine core, coupled with the versatile carbamate functional group, makes it an attractive scaffold for the design of novel therapeutic agents. The azetidine moiety can impart desirable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and three-dimensional complexity, which can lead to enhanced biological activity and selectivity. This technical guide provides a comprehensive overview of the structure, molecular weight, and synthetic and analytical considerations for Benzyl azetidin-3-ylcarbamate.

Structure and Physicochemical Properties

Benzyl azetidin-3-ylcarbamate, in its hydrochloride salt form, is the most common commercially available variant. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | benzyl N-(azetidin-3-yl)carbamate;hydrochloride | [1][2] |

| CAS Number | 1203099-07-3 | [1][3] |

| Molecular Formula | C₁₁H₁₄N₂O₂ · HCl | [1] |

| Molecular Weight | 242.70 g/mol | [1] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | Refrigerator | [3] |

| SMILES | C1C(CN1)NC(=O)OCC2=CC=CC=C2.Cl | [1] |

| InChI Key | UWOOBFRZDNDUQB-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for Benzyl azetidin-3-ylcarbamate is not extensively documented in publicly available literature, a general synthetic approach can be inferred from the preparation of analogous azetidine derivatives. The synthesis would likely involve the protection of the 3-amino group of a suitable azetidine precursor with a benzyloxycarbonyl (Cbz or Z) group.

General Synthetic Workflow

The logical flow for the synthesis and purification of Benzyl azetidin-3-ylcarbamate is depicted in the following diagram.

References

- 1. mdpi.com [mdpi.com]

- 2. EP2707363A1 - A process for the preparation of benzyl [(3as,4r,6s,6ar)-6-hydroxy-2,2- dimethyltetrahydro-3ah-cyclopenta[d][1,3]dioxol]-4-yl]carbamate and intermediates in the process - Google Patents [patents.google.com]

- 3. Benzyl azetidin-3-ylcarbamate hydrochloride | 1203099-07-3 [sigmaaldrich.com]

The Biological Versatility of the Azetidine Scaffold: A Technical Guide for Drug Discovery

Introduction

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique conformational properties, offering a balance between rigidity and stability, allow for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.[3] This structural feature has led to the incorporation of the azetidine moiety into a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[4][5] Azetidine-containing compounds have been successfully developed as enzyme inhibitors, modulators of G-protein coupled receptors (GPCRs), and agents targeting neurotransmitter transporters.[6] This technical guide provides an in-depth overview of the key biological activities of azetidine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers and professionals in the field of drug development.

Anticancer Activity

Azetidine derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.[7][8] Their ability to serve as a versatile scaffold has enabled the design of potent and selective inhibitors for critical cancer targets.[9]

Mechanism of Action: STAT3 Inhibition

A notable class of azetidine-based compounds has been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein often implicated in oncogenic signaling.[6] These inhibitors can bind irreversibly to STAT3, preventing its activation and subsequent translocation to the nucleus, thereby blocking the transcription of genes involved in tumor cell proliferation and survival.[8]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic or inhibitory activities of representative azetidine derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | Endpoint | IC50 (µM) | Putative Mechanism of Action | Reference(s) |

| Azetidin-2-one derivative | SiHa (Cervical Cancer) | Cytotoxicity | 0.1 | Induction of apoptosis, cytoskeleton disruption | [8] |

| Azetidin-2-one derivative | B16F10 (Melanoma) | Cytotoxicity | 1.2 | Induction of apoptosis, cytoskeleton disruption | [8] |

| Azetidine-based STAT3 Inhibitors | Triple-Negative Breast Cancer (TNBC) | STAT3 Inhibition | 0.38 - 0.98 | Irreversible binding to STAT3, inhibiting its activation | [6][8] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of azetidine compounds on cancer cell lines.

Objective: To determine the concentration of an azetidine compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., SiHa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Azetidine test compound, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the azetidine test compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Antibacterial Activity

The azetidine scaffold is a key component of many antibacterial agents, most notably in the β-lactam class of antibiotics.[10] More recently, azetidine rings have been incorporated into other classes of antibacterials, such as quinolones, to enhance their spectrum of activity and pharmacokinetic properties.[11]

Mechanism of Action: Quinolone Derivatives

In certain quinolone antibiotics, the traditional piperazine or aminopyrrolidine group at the C-7 position is replaced with an azetidinyl substituent. This modification can lead to compounds with broad-spectrum activity, particularly against Gram-positive organisms, and improved in vivo efficacy.[11] These agents act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following data represent the antibacterial potency of novel azetidin-2-one derivatives against common bacterial strains.

| Compound | Staphylococcus aureus (Gram-positive) Inhibition Zone (mm) | Escherichia coli (Gram-negative) Inhibition Zone (mm) | Reference |

| [IV]c | > Control | > Control | [12] |

| [IV]d | > Control | > Control | [12] |

| [IV]e | > Control | > Control | [12] |

| [IV]f | > Control | > Control | [12] |

| Amoxicillin-clavulanate (Control) | Standard Inhibition | Standard Inhibition | [12] |

| Compound D2 | High Efficacy | High Efficacy | [13] |

Note: Specific MIC values were not provided in the source material, but comparative activity was noted.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Objective: To find the lowest concentration of an azetidine compound that visibly inhibits the growth of a specific bacterium.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Azetidine test compound

-

Sterile 96-well microtiter plates with lids

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the azetidine compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in CAMHB directly in the 96-well plate. Typically, 10-12 concentrations are tested.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. The final volume in each well is typically 100 or 200 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure optical density.

Neurotransmitter Transporter Inhibition

Azetidine derivatives have been explored as potent inhibitors of neurotransmitter transporters, which are critical for regulating synaptic signaling. Key targets include the GABA transporters (GATs) and the vesicular monoamine transporter 2 (VMAT2).[14][15]

Mechanism of Action: GAT and VMAT2 Inhibition

-

GABA Transporter (GAT) Inhibition: Azetidine derivatives can act as conformationally constrained analogs of GABA or beta-alanine. By inhibiting GAT-1 and GAT-3, they block the reuptake of GABA from the synaptic cleft, thereby increasing GABAergic neurotransmission. This mechanism is relevant for treating conditions like epilepsy and anxiety.[14]

-

VMAT2 Inhibition: Azetidine analogs of lobelane have been shown to potently inhibit VMAT2. This transporter is responsible for packaging monoamines (like dopamine) into synaptic vesicles. Inhibition of VMAT2 can deplete dopamine stores and is a therapeutic strategy for conditions like methamphetamine abuse.[15]

Quantitative Data: Transporter Inhibition

The following tables summarize the inhibitory potency of various azetidine derivatives against GAT and VMAT2 transporters.

Table 3.2.1: GABA Transporter (GAT) Inhibition [14]

| Compound | Target | IC50 (µM) |

| Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety) | GAT-1 | 2.83 ± 0.67 |

| Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety) | GAT-1 | 2.01 ± 0.77 |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 |

Table 3.2.2: Vesicular Monoamine Transporter 2 (VMAT2) Inhibition [15]

| Compound | Target | Ki (nM) |

| cis-4-methoxy analog (22b) | VMAT2 | 24 |

| trans-methylenedioxy analog (15c) | VMAT2 | 31 |

| Lobelane (Reference) | VMAT2 | 45 |

| Norlobelane (Reference) | VMAT2 | 43 |

Experimental Protocol: [3H]Dopamine Uptake Inhibition Assay

This protocol details the method for measuring the inhibition of VMAT2 function using radiolabeled dopamine.[15][16]

Objective: To determine the inhibitory constant (Ki) of azetidine compounds on VMAT2-mediated dopamine uptake into synaptic vesicles.

Materials:

-

Synaptic vesicles isolated from rat brain tissue

-

[3H]Dopamine (radioligand)

-

Azetidine test compounds

-

Assay buffer (e.g., sucrose buffer with Mg-ATP)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Vesicle Preparation: Isolate synaptic vesicles from rat forebrain or striatum using differential centrifugation and sucrose density gradients.

-

Assay Setup: In microcentrifuge tubes, combine the assay buffer, varying concentrations of the azetidine test compound, and the isolated synaptic vesicles.

-

Initiate Uptake: Start the reaction by adding a fixed concentration of [3H]dopamine to each tube.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes) to allow for dopamine uptake into the vesicles.

-

Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester or vacuum manifold. This separates the vesicles (containing [3H]dopamine) from the free radioligand in the buffer.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the amount of [3H]dopamine uptake at each concentration of the test compound. Non-specific uptake is determined in the presence of a saturating concentration of a known VMAT2 inhibitor (e.g., reserpine).

-

Calculate the IC50 value by plotting the percentage of inhibition versus the log concentration of the compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition: Dipeptidyl Peptidase IV (DPP-IV)

Azetidine-based compounds have been developed as potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.

Mechanism of Action

DPP-IV is a serine protease that deactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, azetidine-based drugs prevent the breakdown of GLP-1, thereby prolonging its action. This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. Azetidine-based inhibitors, such as 2-cyanoazetidines and 2-ketoazetidines, can form a covalent bond with the catalytic serine residue in the DPP-IV active site, leading to potent and sustained inhibition.[17]

Quantitative Data: DPP-IV Inhibition

Several subtypes of azetidine-based DPP-IV inhibitors exhibit sub-micromolar potency.[17]

| Azetidine Subtype | Key Structural Feature | Inhibitory Potency (IC50) | Reference(s) |

| 2-Cyanoazetidines | Large, hydrophobic amino acid group on azetidine nitrogen | < 100 nM | [17] |

| 2-Ketoazetidines | Large, hydrophobic amino acid group on azetidine nitrogen | < 100 nM | [17] |

| 3-Fluoroazetidines | Fluorine at the 3-position | < 1 µM | [17] |

Experimental Protocol: DPP-IV Inhibition Assay (Fluorometric)

This protocol outlines a common in vitro method to measure the inhibitory activity of compounds against DPP-IV.

Objective: To determine the IC50 value of an azetidine compound against DPP-IV.

Materials:

-

Recombinant human DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Azetidine test compounds

-

96-well black microtiter plates (for fluorescence)

-

Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Assay Preparation: Add assay buffer to the wells of the 96-well plate.

-

Compound Addition: Add serial dilutions of the azetidine test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add a fixed amount of the DPP-IV enzyme to the wells containing the test compound and the positive control. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate Gly-Pro-AMC to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at 37°C. The cleavage of AMC from the substrate by DPP-IV results in a fluorescent signal.

-

Data Analysis: Determine the rate (slope) of the enzymatic reaction for each concentration of the inhibitor.

-

Calculate the percentage of inhibition relative to the positive control (uninhibited enzyme).

-

Plot the percentage of inhibition versus the log concentration of the compound and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The azetidine scaffold is a cornerstone in the design of modern therapeutic agents, demonstrating a remarkable range of biological activities. From targeted anticancer agents that modulate critical signaling pathways to potent antibacterials and precise inhibitors of enzymes and neurotransmitter transporters, the versatility of this four-membered ring is evident. The data and protocols presented in this guide underscore the significant potential of azetidine-containing compounds in addressing a multitude of diseases. Continued exploration and functionalization of the azetidine ring will undoubtedly lead to the discovery of novel and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Azetidines - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. ijbpas.com [ijbpas.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]

- 14. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Ring: A Small Moiety with a Big Impact on Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered azetidine ring, once considered a curiosity in medicinal chemistry, has emerged as a privileged scaffold in modern drug discovery. Its unique conformational properties, ability to act as a bioisosteric replacement for other functional groups, and role as a versatile synthetic handle have led to its incorporation into a growing number of approved and investigational drugs. This technical guide provides a comprehensive overview of the azetidine ring's significance in drug discovery, detailing its physicochemical properties, synthetic methodologies, and diverse applications in targeting various disease states. The guide includes a compilation of quantitative data, detailed experimental protocols for key synthetic transformations, and illustrative diagrams of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction: The Rise of the Azetidine Scaffold

The azetidine ring, a saturated heterocycle containing one nitrogen atom, has garnered significant attention in medicinal chemistry due to its unique structural and electronic properties. Historically, the inherent ring strain of this four-membered ring was perceived as a liability, suggesting potential instability. However, this strain also confers a distinct three-dimensional geometry that can be exploited to enhance binding affinity and selectivity for biological targets. Furthermore, the azetidine moiety can serve as a versatile scaffold for introducing chemical diversity and as a bioisosteric replacement for less favorable groups, such as gem-dimethyl, carbonyl, and other ring systems. This guide will explore the multifaceted role of the azetidine ring in drug discovery, from its fundamental properties to its application in marketed pharmaceuticals.

Physicochemical Properties and Pharmacokinetic Profile

The incorporation of an azetidine ring into a drug candidate can significantly influence its physicochemical and pharmacokinetic properties. The nitrogen atom in the ring can act as a hydrogen bond acceptor, and substituents on the ring can be tailored to modulate lipophilicity, solubility, and metabolic stability.

Table 1: Impact of Azetidine Incorporation on Physicochemical Properties

| Property | General Trend upon Azetidine Incorporation | Rationale |

| Solubility | Often increased | The nitrogen atom can be protonated at physiological pH, increasing aqueous solubility. |

| Lipophilicity (logP) | Can be modulated based on substituents | The parent azetidine is polar, but alkyl or aryl substituents can increase lipophilicity. |

| Metabolic Stability | Generally enhanced | The azetidine ring itself is often resistant to metabolic degradation. |

| pKa | Typically in the range of 8-10 for the ring nitrogen | Allows for fine-tuning of basicity and ionization state. |

| Molecular Rigidity | Increased | The strained ring structure reduces conformational flexibility, which can be entropically favorable for binding. |

Synthetic Methodologies for Azetidine-Containing Compounds

The synthesis of substituted azetidines has been a subject of intensive research, leading to the development of several robust and efficient methods.

Key Experimental Protocol: Intramolecular Cyclization of γ-Amino Alcohols

One of the most common methods for synthesizing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols. This protocol provides a general procedure for this transformation.

Protocol:

-

Activation of the Hydroxyl Group: To a solution of the γ-amino alcohol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) at 0 °C, add a sulfonylating agent (e.g., methanesulfonyl chloride, tosyl chloride) (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.2 eq). Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.

-

In situ Cyclization: Upon completion of the sulfonation step, slowly warm the reaction mixture to room temperature and then heat to reflux (or a suitable temperature depending on the solvent) to induce intramolecular cyclization. The reaction time can vary from a few hours to overnight.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired azetidine product.

-

Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Diagram 1: General Workflow for Azetidine Synthesis

Caption: A generalized workflow for the synthesis of azetidines via intramolecular cyclization.

Azetidine in Approved and Investigational Drugs

The versatility of the azetidine scaffold is evident in its presence in a range of FDA-approved drugs and promising clinical candidates.

Table 2: Examples of Azetidine-Containing Drugs

| Drug Name | Therapeutic Area | Role of the Azetidine Ring |

| Azetirelin | Alzheimer's Disease (investigational) | The azetidine-2-carboxylic acid moiety is crucial for its thyrotropin-releasing hormone (TRH) agonistic activity. |

| Daclatasvir | Hepatitis C | The azetidine ring serves as a rigid scaffold to orient the pharmacophoric groups for optimal binding to the NS5A protein. |

| Baricitinib | Rheumatoid Arthritis | The azetidinylsulfonamide group provides a key interaction with the Janus kinase (JAK) active site. |

| Ezetimibe | Hypercholesterolemia | The β-lactam (2-azetidinone) ring is essential for its inhibition of cholesterol absorption by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. |

Case Study: Ezetimibe and NPC1L1 Inhibition

Ezetimibe is a landmark example of a drug where the azetidine-containing β-lactam ring is central to its mechanism of action. It inhibits the absorption of dietary and biliary cholesterol from the small intestine without affecting the absorption of fat-soluble vitamins.

Diagram 2: Simplified Signaling Pathway of Ezetimibe Action

Caption: Ezetimibe inhibits cholesterol absorption by targeting the NPC1L1 protein.

Azetidine as a Bioisostere

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a cornerstone of medicinal chemistry. The azetidine ring has proven to be an effective bioisostere for several common functionalities.

Table 3: Azetidine as a Bioisosteric Replacement

| Original Group | Azetidine Replacement | Rationale for Replacement |

| gem-Dimethyl | 3,3-Disubstituted Azetidine | Maintains the quaternary center's steric bulk while potentially improving solubility and metabolic stability. |

| Pyrrolidine/Piperidine | Azetidine | Reduces lipophilicity and can alter the vector of substituents, leading to improved target engagement. |

| Carbonyl | Azetidine | Acts as a polar mimic and can introduce a basic center, influencing solubility and protein interactions. |

| Phenyl Ring | Bicyclic Azetidine Scaffolds | Can mimic the spatial arrangement of a phenyl ring while improving aqueous solubility and providing novel intellectual property. |

Future Directions and Conclusion

The azetidine ring continues to be a valuable building block in the design of novel therapeutics. Its unique conformational constraints and ability to serve as a versatile scaffold for chemical elaboration ensure its continued prominence in drug discovery. Future research will likely focus on the development of new synthetic methods to access more complex and diverse azetidine derivatives, as well as the further exploration of azetidine-containing scaffolds in novel target classes. The strategic incorporation of this small, yet powerful, heterocycle will undoubtedly contribute to the development of the next generation of medicines.

Benzyl Azetidin-3-ylcarbamate: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl azetidin-3-ylcarbamate has emerged as a critical building block in medicinal chemistry, offering a unique combination of structural rigidity, desirable physicochemical properties, and synthetic tractability. The strained four-membered azetidine ring, when incorporated into drug candidates, can significantly enhance potency, selectivity, and pharmacokinetic profiles.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of benzyl azetidin-3-ylcarbamate, with a focus on its utility in the development of novel therapeutics. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Physicochemical Properties

Benzyl azetidin-3-ylcarbamate is commercially available, typically as a hydrochloride salt. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₄N₂O₂ | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| Appearance | Solid | [3] |

| Storage Temperature | Refrigerator | [3] |

| Purity | Typically ≥97% | [3] |

Synthesis of Benzyl Azetidin-3-ylcarbamate

The synthesis of benzyl azetidin-3-ylcarbamate involves the protection of the 3-amino group of azetidine with a benzyloxycarbonyl (Cbz or Z) group. This is a standard protection strategy in organic synthesis, particularly in peptide chemistry.[4]

General Experimental Protocol: N-Benzyloxycarbonylation of 3-Aminoazetidine

This protocol outlines the general procedure for the Cbz protection of 3-aminoazetidine.

Materials:

-

3-Aminoazetidine (or its salt)

-

Benzyl chloroformate (Cbz-Cl)

-

Base (e.g., Sodium carbonate, triethylamine)

-

Solvent (e.g., Water, Dichloromethane)

Procedure:

-

Dissolve 3-aminoazetidine in a suitable solvent.

-

Add the base to the solution.

-

Cool the reaction mixture to 0 °C.

-

Slowly add benzyl chloroformate to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous work-up to remove the base and other water-soluble impurities.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Applications in Medicinal Chemistry

The azetidine moiety is a privileged scaffold in drug discovery, and benzyl azetidin-3-ylcarbamate serves as a key precursor for introducing this motif into a wide range of biologically active molecules.[5] Its incorporation can lead to improved potency, selectivity, and metabolic stability.[1]

Case Study: STAT3 Inhibitors

A significant application of benzyl azetidin-3-ylcarbamate is in the synthesis of potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). Aberrant STAT3 signaling is a hallmark of many cancers, making it an attractive therapeutic target.[6] Researchers have developed a series of (R)-azetidine-2-carboxamide analogues that exhibit sub-micromolar inhibitory activity against STAT3.[6][7]

The STAT3 signaling pathway plays a crucial role in cell growth, differentiation, and survival. The pathway is activated by various cytokines and growth factors, leading to the dimerization and nuclear translocation of STAT3, where it acts as a transcription factor for genes involved in cell proliferation and survival.[4]

Caption: The STAT3 signaling pathway and the point of intervention by azetidine-based inhibitors.

The general synthetic route to these potent STAT3 inhibitors involves the deprotection of benzyl azetidin-3-ylcarbamate followed by amide coupling with a carboxylic acid derivative.

Caption: A simplified workflow for the synthesis of azetidine-based STAT3 inhibitors.

1. Cbz Deprotection of Benzyl (R)-azetidin-3-ylcarbamate via Catalytic Transfer Hydrogenation

This method offers a mild and efficient way to remove the Cbz protecting group, avoiding the need for high-pressure hydrogenation.[8]

Materials:

-

Benzyl (R)-azetidin-3-ylcarbamate

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol

Procedure:

-

To a stirred suspension of benzyl (R)-azetidin-3-ylcarbamate and 10% Pd/C in methanol, add ammonium formate in one portion under an inert atmosphere.

-

Reflux the reaction mixture and monitor by TLC. The reaction is typically complete within 10-60 minutes.

-

After completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with chloroform.

-

Concentrate the combined organic filtrates under reduced pressure to afford the crude (R)-azetidin-3-amine.

2. Amide Coupling using HATU

HATU is a highly effective coupling reagent that promotes rapid amide bond formation with minimal side reactions.

Materials:

-

(R)-Azetidin-3-amine

-

Carboxylic acid derivative

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the solution.

-

Add (R)-azetidin-3-amine (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The incorporation of the azetidine moiety has proven to be a successful strategy for developing potent STAT3 inhibitors. The following table summarizes the in vitro activity of representative compounds.[6][7]

| Compound ID | Structure | STAT3 EMSA IC₅₀ (µM) | Cell Viability EC₅₀ (MDA-MB-231, µM) | Reference |

| 5a | (R)-azetidine-2-carboxamide derivative | 0.52 | > 10 | [6][7] |

| 7g | Modified (R)-azetidine-2-carboxamide | 0.88 | 0.9 | [6][7] |

| 9k | Heterocyclic (R)-azetidine-2-carboxamide | 0.96 | 1.9 | [6][7] |

Conclusion

Benzyl azetidin-3-ylcarbamate is a valuable and versatile building block in medicinal chemistry. Its rigid four-membered ring structure allows for the fine-tuning of the conformational properties of drug candidates, often leading to enhanced biological activity and improved pharmacokinetic profiles. The successful application of this scaffold in the development of potent STAT3 inhibitors highlights its potential in oncology and other therapeutic areas. The detailed synthetic protocols provided in this guide are intended to facilitate the exploration of benzyl azetidin-3-ylcarbamate in the design and synthesis of next-generation therapeutics. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of building blocks like benzyl azetidin-3-ylcarbamate will undoubtedly play a crucial role in advancing the field.

References

- 1. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. peptide.com [peptide.com]

A Technical Guide to the Spectroscopic and Chromatographic Analysis of Benzyl azetidin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic and chromatographic data for Benzyl azetidin-3-ylcarbamate, a valuable building block in medicinal chemistry. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific molecule, this document compiles predicted data based on analogous structures and established analytical methodologies. It is intended to serve as a comprehensive resource for the synthesis, purification, and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Benzyl azetidin-3-ylcarbamate. These predictions are derived from typical values for azetidine rings and N-benzyloxycarbonyl (Cbz) protected amines.[1][2] Actual experimental values may vary based on the solvent and other acquisition parameters.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (Phenyl) | 7.30 - 7.40 | m | 5H | Protons of the benzyl group's phenyl ring. |

| Benzylic CH₂ | ~5.10 | s | 2H | Methylene protons of the benzyl group.[3] |

| NH (Carbamate) | 4.8 - 5.5 | br s | 1H | Broad singlet, may exchange with D₂O. |

| Azetidine CH (C3) | ~4.40 | m | 1H | Methine proton at the 3-position of the azetidine ring. |

| Azetidine CH₂ (C2, C4) | 3.6 - 4.0 | m | 4H | Methylene protons at the 2- and 4-positions of the azetidine ring.[4] |

| Azetidine NH | 1.8 - 2.5 | br s | 1H | Signal for the azetidine ring proton; may be broad. |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carbamate) | 155 - 157 | Carbonyl carbon of the carbamate group.[1] |

| Aromatic C (Quaternary) | ~136 | The carbon of the phenyl ring attached to the benzylic CH₂. |

| Aromatic CH | 127 - 129 | Phenyl ring carbons. |

| Benzylic CH₂ | ~67 | Methylene carbon of the benzyl group.[3] |

| Azetidine CH₂ (C2, C4) | 46 - 55 | Methylene carbons of the azetidine ring. The exact shift can be influenced by the N-H.[5] |

| Azetidine CH (C3) | 40 - 50 | Methine carbon at the 3-position of the azetidine ring. |

Experimental Protocols

The following protocols describe the synthesis and analytical characterization of Benzyl azetidin-3-ylcarbamate.

Synthesis: N-Benzyloxycarbonylation of 3-Aminoazetidine

This procedure details the protection of the amino group of 3-aminoazetidine using benzyl chloroformate (Cbz-Cl), a standard method for introducing the Cbz protecting group.[6][7]

Materials:

-

3-Aminoazetidine (or its hydrochloride salt)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

Dissolve 3-aminoazetidine (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 ratio).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.0 equivalents) to the solution.[6]

-

Slowly add benzyl chloroformate (1.05 - 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 3-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Once the starting material is consumed, dilute the mixture with water and extract with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Benzyl azetidin-3-ylcarbamate.

HPLC Analysis

A reverse-phase HPLC method is suitable for assessing the purity of Benzyl azetidin-3-ylcarbamate. Many amines and carbamates can be analyzed using a C18 column.[8][9]

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

LC-MS Analysis

LC-MS is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) in positive mode is typically effective for carbamates.[10][11]

-

LC System: As described for HPLC analysis.

-

Mass Spectrometer: ESI in positive ion mode.

-

Scan Range: m/z 100 - 500

-

Expected Ion: [M+H]⁺ = 207.11 (for C₁₁H₁₄N₂O₂)

Mandatory Visualizations

The following diagrams illustrate the synthesis and characterization workflows for Benzyl azetidin-3-ylcarbamate.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]

- 5. Azetidine(503-29-7) 13C NMR [m.chemicalbook.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]

- 9. benchchem.com [benchchem.com]

- 10. ssi.shimadzu.com [ssi.shimadzu.com]

- 11. lcms.cz [lcms.cz]

The Enduring Legacy of the Carbamate Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, a versatile and enduring scaffold in medicinal chemistry, has been a cornerstone in the development of a wide array of therapeutic agents. From its origins in the study of a natural poison to its current applications in complex disease states, the carbamate moiety continues to be a valuable tool for drug designers. This in-depth technical guide explores the rich history of carbamate derivatives, details their synthesis through established and modern protocols, and elucidates their diverse mechanisms of action across various therapeutic areas.

A Journey Through Time: The Discovery and History of Carbamate Derivatives

The story of carbamates in medicine begins with the Calabar bean (Physostigma venenosum), a plant native to West Africa historically used in trial by ordeal ceremonies.[1] In the mid-19th century, European scientists began investigating the bean's potent physiological effects. In 1864, the active alkaloid, physostigmine , was isolated, marking the discovery of the first natural carbamate with medicinal properties.[1] Initially utilized for treating glaucoma, physostigmine's ability to inhibit acetylcholinesterase laid the groundwork for our understanding of cholinergic neurotransmission.

This seminal discovery paved the way for the development of synthetic carbamate derivatives with improved therapeutic profiles. Key milestones in this journey include:

-

Neostigmine: A synthetic analogue of physostigmine, developed to overcome the limitations of the natural product, such as its poor stability. It has been a mainstay in the treatment of myasthenia gravis.

-

Rivastigmine: A semi-synthetic derivative of physostigmine, developed by Dr. Marta Weinstock-Rosin, it gained prominence as a treatment for the dementia associated with Alzheimer's and Parkinson's diseases.[2]

-

Felbamate: An anticonvulsant drug, its development marked the expansion of carbamate chemistry into the realm of central nervous system disorders beyond acetylcholinesterase inhibition.[3]

The versatility of the carbamate group has since led to its incorporation into a diverse range of pharmaceuticals, including anticancer agents and fungicides, highlighting its broad therapeutic potential.

The Art of the Synthesis: Experimental Protocols for Carbamate Derivatives

The synthesis of carbamate derivatives can be achieved through a variety of methods, each with its own advantages and suitability for different molecular scaffolds. Below are detailed protocols for some of the most common and effective synthetic strategies.

Method 1: Reaction of Isocyanates with Alcohols

This is a direct and often high-yielding method for the formation of carbamates.

Experimental Protocol: Synthesis of a Generic Aryl Carbamate

-

Materials: Aryl isocyanate (1.0 eq), alcohol (1.2 eq), anhydrous toluene, triethylamine (catalytic amount).

-

Procedure:

-

To a solution of the aryl isocyanate in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add the alcohol dropwise at room temperature.

-

Add a catalytic amount of triethylamine to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

-

Characterization: The structure and purity of the synthesized carbamate can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 2: Reaction of Chloroformates with Amines

Experimental Protocol: Synthesis of a Generic Alkyl Carbamate

-

Materials: Alkyl chloroformate (1.0 eq), primary or secondary amine (1.1 eq), anhydrous dichloromethane (DCM), triethylamine (1.2 eq).

-

Procedure:

-

Dissolve the amine and triethylamine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add the alkyl chloroformate dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete, as indicated by TLC or LC-MS.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting carbamate by column chromatography or distillation.

-

-

Characterization: Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Method 3: Curtius Rearrangement

The Curtius rearrangement provides a pathway to carbamates from carboxylic acids via an acyl azide intermediate.[4]

Experimental Protocol: Synthesis of a tert-Butyl Carbamate from a Carboxylic Acid

-

Materials: Carboxylic acid (1.0 eq), diphenylphosphoryl azide (DPPA, 1.1 eq), triethylamine (1.2 eq), tert-butanol (excess), anhydrous toluene.

-

Procedure:

-

To a solution of the carboxylic acid in anhydrous toluene, add triethylamine and DPPA.

-

Heat the mixture to reflux and monitor the formation of the acyl azide intermediate.

-

Once the acyl azide formation is complete, add excess tert-butanol to the reaction mixture.

-

Continue to reflux until the rearrangement to the isocyanate and subsequent trapping by tert-butanol is complete.

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Quantitative Bioactivity of Carbamate Derivatives

The biological activity of carbamate derivatives varies widely depending on their specific structure and target. The following tables summarize key quantitative data for several important classes of carbamate drugs.

| Drug/Compound | Target | Bioactivity Metric | Value | Reference |

| Acetylcholinesterase Inhibitors | ||||

| Physostigmine | Acetylcholinesterase (AChE) | IC₅₀ | ~70 nM | [5] |

| Neostigmine | Acetylcholinesterase (AChE) | IC₅₀ | ~50 nM | [5] |

| Rivastigmine | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | IC₅₀ (AChE) | ~4.5 µM | [5] |

| IC₅₀ (BuChE) | ~0.03 µM | [5] | ||

| 3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamate | Butyrylcholinesterase (BuChE) | IC₅₀ | 2.00 µM | [5] |

| Anticonvulsant | ||||

| Felbamate | NMDA Receptor (glycine site) | IC₅₀ | ~1 mM | [3] |

| Anticancer Agents | ||||

| Silibinin Carbamate Derivative (2h) | Hsp90 | IC₅₀ (MCF-7 cells) | 1.5 µM | [6] |

| 2,3-Dehydrosilybin Carbamate Derivative (3g) | Hsp90 | IC₅₀ (MCF-7 cells) | 2.1 µM | [6] |

| Fungicides | ||||

| Carbendazim | β-tubulin | EC₅₀ | Varies by fungal species | [7] |

Elucidating the Mechanism: Signaling Pathways and Workflows

The therapeutic effects of carbamate derivatives are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Acetylcholinesterase Inhibition

Carbamate-based acetylcholinesterase inhibitors, such as physostigmine and rivastigmine, act by reversibly carbamylating the serine residue in the active site of the acetylcholinesterase enzyme. This inactivation of the enzyme leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the treatment of Alzheimer's disease, where there is a deficit in cholinergic signaling.

Anticonvulsant Activity of Felbamate

Felbamate exerts its anticonvulsant effects through a multi-target mechanism. It acts as a positive modulator of GABA-A receptors, enhancing inhibitory neurotransmission. Additionally, it blocks the glycine-binding site on the NMDA receptor, thereby reducing excitatory glutamatergic signaling. This dual action helps to restore the balance between neuronal excitation and inhibition, which is disrupted in epilepsy.

Carbamate Fungicides: Disruption of Fungal Cell Division

Carbamate fungicides, such as carbendazim, primarily act by interfering with the assembly of microtubules in fungal cells. They bind to β-tubulin, a key component of microtubules, preventing their polymerization. This disruption of the cytoskeleton inhibits essential cellular processes like mitosis and intracellular transport, ultimately leading to fungal cell death.[7]

General Experimental Workflow

The development of novel carbamate derivatives follows a logical and systematic workflow, from initial synthesis to biological evaluation.

Conclusion

From its humble beginnings as a component of a toxic bean to its current status as a privileged scaffold in drug discovery, the carbamate functional group has demonstrated remarkable versatility and therapeutic relevance. The continued exploration of novel synthetic methodologies and a deeper understanding of its interactions with biological targets promise to further expand the therapeutic landscape of carbamate derivatives. This guide provides a solid foundation for researchers and drug development professionals to build upon as they harness the power of this remarkable chemical entity to address unmet medical needs.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel carbamate derivatives as selective butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumor activity of novel silibinin and 2,3-dehydrosilybin derivatives with carbamate groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Benzyl Azetidin-3-ylcarbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Benzyl azetidin-3-ylcarbamate hydrochloride (CAS No. 1203099-07-3), a key building block in medicinal chemistry and drug discovery. The guide includes a comparative table of commercial suppliers, a detailed, representative experimental protocol for its synthesis, and a workflow diagram illustrating the synthetic process. This document is intended to assist researchers and drug development professionals in sourcing this compound and understanding its preparation.

Commercial Availability

Benzyl azetidin-3-ylcarbamate hydrochloride is available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors. Please note that availability, purity, and pricing are subject to change and should be verified directly with the suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich | SY3410544274 | 97% | 5 g, 10 g, 25 g | Marketed under the Aldrich brand; a partner product from Synthonix Corporation.[1] |

| BOC Sciences | 1203099-07-3 | 97.0% | Inquire for quantities (mg, g, kg, ton) | Offers custom synthesis and cGMP production services. |

| Parchem | 1203099-07-3 | - | Inquire for bulk/custom packaging | A worldwide supplier of specialty chemicals.[2] |

| AK Scientific, Inc. | X9416 | - | Inquire for quantities | Products are for research and development use only. |

| BLD Pharm | BD01138865 | - | Inquire for quantities | - |

| Fisher Scientific | 11482874 | - | 5 g | Supplier listed is BLD Pharm.[3] |

| Zibo Hangyu Biotechnology | - | 99% | Inquire for quantities | -[4] |

| ACE Biolabs | C19313B | 97% | 25 mg, 50 mg, 100 mg | -[5] |

| Chemenu | CM105997 | - | Inquire for quantities | Research-based manufacturer also offering custom synthesis.[6] |

Synthetic Protocol: Preparation of Benzyl Azetidin-3-ylcarbamate Hydrochloride

The following is a representative experimental protocol for the synthesis of Benzyl azetidin-3-ylcarbamate hydrochloride. This procedure is based on general principles of amine protection and azetidine synthesis found in the chemical literature.

Reaction Scheme:

Caption: General two-step synthesis of Benzyl azetidin-3-ylcarbamate hydrochloride.

Materials and Equipment:

-

Azetidin-3-amine dihydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid solution in diethyl ether or 1,4-dioxane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

Step 1: Synthesis of Benzyl azetidin-3-ylcarbamate (Free Base)

-

To a solution of azetidin-3-amine dihydrochloride (1.0 equivalent) in anhydrous DCM, add triethylamine (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 10-15 minutes to allow for the in-situ formation of the free amine.

-

Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Benzyl azetidin-3-ylcarbamate. The crude product may be purified by flash column chromatography if necessary.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude or purified Benzyl azetidin-3-ylcarbamate in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether or 1,4-dioxane (1.1 equivalents) to the stirred solution.

-

A precipitate should form upon addition of the acid. Continue stirring for 30-60 minutes to ensure complete salt formation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield Benzyl azetidin-3-ylcarbamate hydrochloride as a solid.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of Benzyl azetidin-3-ylcarbamate hydrochloride.

References

- 1. 1203099-07-3|Benzyl azetidin-3-ylcarbamate hydrochloride|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. cas 1203099-07-3|| where to buy benzyl N-(azetidin-3-yl)carbamate hydrochloride [chemenu.com]

- 4. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 5. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

- 6. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Benzyl Azetidin-3-ylcarbamate: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Benzyl azetidin-3-ylcarbamate, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental protocol, present key data in a structured format, and illustrate the workflow for this chemical transformation.

Experimental Protocol

This protocol outlines the synthesis of Benzyl azetidin-3-ylcarbamate via the protection of 3-aminoazetidine with a carboxybenzyl (Cbz) group. The procedure is adapted from established methods for the N-protection of cyclic amines.

Materials:

-

3-Aminoazetidine (or its hydrochloride salt)

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoazetidine (1.0 equivalent) in anhydrous dichloromethane (DCM). If starting from the hydrochloride salt, use 2.2-2.5 equivalents of the non-nucleophilic base.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: To the cooled solution, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).

-

Addition of Protecting Group: Slowly add benzyl chloroformate (1.0-1.1 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained at 0 °C.

-

Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting amine is completely consumed.[1]

-

Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.[1]

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers and wash them with saturated aqueous sodium bicarbonate solution, followed by brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[1]

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes, to yield the pure Benzyl azetidin-3-ylcarbamate.[1]

Data Presentation